1-(2-Morpholinoethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Morpholinoethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a morpholinoethyl group attached to a dihydropyridine ring with an aldehyde functional group. Its distinct chemical properties make it a valuable subject for various scientific studies and industrial applications.
Preparation Methods
The synthesis of 1-(2-Morpholinoethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde typically involves multiple steps, starting with the preparation of the dihydropyridine core. One common method involves the condensation of ethyl acetoacetate with an appropriate aldehyde in the presence of ammonium acetate, followed by the introduction of the morpholinoethyl group through nucleophilic substitution. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, as well as the use of catalysts to accelerate the reaction.
Chemical Reactions Analysis
1-(2-Morpholinoethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The morpholinoethyl group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Morpholinoethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Morpholinoethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Compared to other similar compounds, 1-(2-Morpholinoethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde stands out due to its unique combination of functional groups and structural features. Similar compounds include:
1-(2-Morpholinoethyl)-3-methylbenzimidazolium chloride: Known for its anticancer properties.
2-Morpholinoethyl-substituted N-heterocyclic carbene (NHC) complexes: Used in catalysis and as antimicrobial agents. The uniqueness of this compound lies in its versatile reactivity and potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C12H16N2O3 |
---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
1-(2-morpholin-4-ylethyl)-2-oxopyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H16N2O3/c15-10-11-2-1-3-14(12(11)16)5-4-13-6-8-17-9-7-13/h1-3,10H,4-9H2 |
InChI Key |
VWYQJZALOYVYRS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2C=CC=C(C2=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.